7-Methylquinoline-8-sulfonamide

Cancer Metabolism Pyruvate Kinase M2 Enzyme Inhibition

Procure 7-Methylquinoline-8-sulfonamide as a structurally authenticated starting point for SAR campaigns. The C7-methyl substitution and unsubstituted 8‑sulfonamide are confirmed by single‑crystal X‑ray diffraction (space group P21/c) and comprehensive NMR, eliminating the variability of generic 6‑methyl or N‑alkylated analogs. Use this ≥95% purity scaffold for systematic optimization of PKM2 (baseline IC₅₀ = 2000 nM) and NPP1/3 inhibitors, leveraging the validated geometry for high‑fidelity docking and pharmacophore modeling.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 1461714-87-3
Cat. No. B1430443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinoline-8-sulfonamide
CAS1461714-87-3
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N
InChIInChI=1S/C10H10N2O2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14)
InChIKeyMPPQGRXWDQLDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinoline-8-sulfonamide (CAS 1461714-87-3) for Drug Discovery and Chemical Biology


7-Methylquinoline-8-sulfonamide (C10H10N2O2S) is a heterocyclic building block comprising a quinoline core substituted at the 7-position with a methyl group and at the 8-position with an unsubstituted sulfonamide moiety . This compound serves as a foundational scaffold for the synthesis of quinoline-8-sulfonamide derivatives, a class under active investigation for modulating therapeutic targets including the tumor-specific M2 isoform of pyruvate kinase (PKM2) and nucleotide pyrophosphatase/phosphodiesterases (NPP1/NPP3) [1][2]. Its fully characterized molecular structure, confirmed by single-crystal X-ray diffraction and comprehensive NMR spectroscopy, provides a validated starting point for medicinal chemistry optimization [3].

Critical Differentiation: Why 7-Methylquinoline-8-sulfonamide Cannot Be Replaced by Generic Analogs in Medicinal Chemistry


Substitution within the quinoline-8-sulfonamide scaffold at the 7-position is not functionally neutral; the methyl group at C7 in 7-Methylquinoline-8-sulfonamide introduces distinct electronic and steric properties that can fundamentally alter molecular recognition and biological activity [1]. Comparative studies across quinoline-8-sulfonamide derivatives demonstrate that even minor positional isomerism (e.g., 6-methyl vs. 7-methyl) or N-substitution patterns can shift target selectivity profiles and potency by orders of magnitude [2][3]. For researchers requiring a precisely defined, unsubstituted sulfonamide at the 8-position with a C7-methyl substituent for structure-activity relationship (SAR) studies or scaffold derivatization, generic substitution with a 6-methyl isomer or N-alkylated analog introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretation [1].

Quantitative Evidence for 7-Methylquinoline-8-sulfonamide in Target Modulation and Structural Characterization


PKM2 Inhibitory Activity: Baseline Potency of the 7-Methyl Scaffold Compared to Optimized Quinoline-8-sulfonamide Derivatives

7-Methylquinoline-8-sulfonamide inhibits PKM2 with an IC50 of 2000 nM [1]. While this micromolar potency indicates the scaffold requires further optimization for therapeutic development, it establishes a critical baseline for SAR studies. In contrast, optimized quinoline-8-sulfonamide derivatives from the same chemical series, such as compound 9a, demonstrate significantly enhanced anti-proliferative activity in A549 lung cancer cells and reduced intracellular pyruvate levels, confirming that the core quinoline-8-sulfonamide motif is a valid starting point for PKM2 modulator development [2].

Cancer Metabolism Pyruvate Kinase M2 Enzyme Inhibition

Crystal Structure of 7-Methylquinoline-8-sulfonamide: Precise Molecular Geometry for Structure-Based Drug Design

The single-crystal X-ray structure of 7-Methylquinoline-8-sulfonamide has been solved and fully refined, providing precise atomic coordinates and bonding parameters [1]. The compound crystallizes in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1][2]. This experimentally validated, high-resolution structural data is essential for accurate molecular docking, pharmacophore modeling, and understanding the conformational preferences of the 7-methylquinoline-8-sulfonamide scaffold.

X-ray Crystallography Molecular Geometry Solid-State Structure

Complete Spectroscopic Characterization: Validated Identity and Purity for Reproducible Research

7-Methylquinoline-8-sulfonamide has been comprehensively characterized by fully assigned ¹H and ¹³C NMR spectra, confirming its identity and purity [1]. This level of spectroscopic documentation, coupled with the X-ray structure, provides an unambiguous reference standard. This contrasts with many commercially available building blocks that lack full spectral assignment, which can introduce ambiguity in confirming structural identity and purity prior to use in sensitive biological assays.

NMR Spectroscopy Compound Characterization Analytical Chemistry

Contextual Potency of Quinoline-8-sulfonamide Derivatives Against NPP1 and NPP3

While 7-Methylquinoline-8-sulfonamide itself has not been directly evaluated for NPP1/NPP3 inhibition, the quinoline-8-sulfonamide scaffold serves as the core pharmacophore for a series of potent NPP inhibitors [1]. For context, N-substituted quinoline-8-sulfonamide derivatives from this series achieve sub-micromolar potency against h-NPP1 (e.g., compound 3n: IC50 = 0.731 ± 0.013 μM) and dual inhibition of h-NPP1/h-NPP3 (e.g., compound 3h: h-NPP1 IC50 = 1.23 ± 0.011 μM, h-NPP3 IC50 = 0.871 ± 0.08 μM) [1]. The unsubstituted sulfonamide of 7-Methylquinoline-8-sulfonamide provides a versatile handle for introducing diverse N-substituents to explore this promising target space.

Ectonucleotidase Inhibition NPP1 NPP3 Inflammation

High-Value Research Applications of 7-Methylquinoline-8-sulfonamide


Hit-to-Lead Optimization for PKM2-Dependent Cancers

Procure 7-Methylquinoline-8-sulfonamide as a defined starting point for SAR campaigns targeting PKM2. The established baseline inhibitory activity (IC50 = 2000 nM) [1] allows for systematic evaluation of chemical modifications at the sulfonamide nitrogen and quinoline ring to improve potency and selectivity. The fully characterized scaffold and X-ray structure facilitate rational, structure-guided optimization toward clinical candidates for modulating tumor metabolism [2].

Development of Novel NPP1/NPP3 Inhibitors

Utilize 7-Methylquinoline-8-sulfonamide as a core building block for synthesizing N-substituted quinoline-8-sulfonamide derivatives. Given that closely related analogs achieve sub-micromolar IC50 values against h-NPP1 (0.731 μM) and dual h-NPP1/h-NPP3 inhibition (1.23 μM / 0.871 μM) [3], this scaffold offers a proven pathway for discovering non-nucleotide ectonucleotidase inhibitors with applications in oncology and inflammatory diseases.

Accurate Structure-Based Drug Design and Computational Modeling

Employ the experimentally determined X-ray crystal structure of 7-Methylquinoline-8-sulfonamide (space group P 21/c, a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) [4] for high-fidelity molecular docking, molecular dynamics simulations, and pharmacophore modeling. The precise atomic coordinates and validated geometry reduce computational errors compared to using energy-minimized models, leading to more reliable predictions of binding modes and SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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